2-Oxopropyl 2-(4-nitrophenyl)acetate
Description
2-Oxopropyl 2-(4-nitrophenyl)acetate is an organic ester featuring a 4-nitrophenyl group linked to an acetoxy moiety and a 2-oxopropyl substituent. For instance, S-alkylated derivatives of structurally related compounds are dissolved in concentrated sulfuric acid and heated at 80°C for 24 hours to yield products such as pyrimidinones or thienyl acetates .
Properties
IUPAC Name |
2-oxopropyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(13)7-17-11(14)6-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIFSIYBZUQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxopropyl 2-(4-nitrophenyl)acetate involves the esterification of 4-nitrophenol with acetic acid using an immobilized lipase as a catalyst. This reaction typically takes place in an organic solvent such as n-heptane at a temperature of 65°C . The immobilized enzyme can achieve approximately 90% conversion of the reactants into the desired ester within 3 hours .
Industrial Production Methods
In industrial settings, the production of 2-Oxopropyl 2-(4-nitrophenyl)acetate may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of immobilized enzymes is preferred due to their reusability and stability under reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.
Reduction: Reduction of the nitro group to an amine group.
Common Reagents and Conditions
Esterification: Typically involves acids (e.g., acetic acid) and alcohols (e.g., 4-nitrophenol) with catalysts such as immobilized lipase.
Hydrolysis: Requires water or aqueous solutions under acidic or basic conditions.
Reduction: Utilizes reducing agents like hydrogen gas or metal hydrides.
Major Products Formed
Esterification: Produces esters like 2-Oxopropyl 2-(4-nitrophenyl)acetate.
Hydrolysis: Yields 4-nitrophenol and acetic acid.
Reduction: Converts the nitro group to an amine group, forming compounds like 2-Oxopropyl 2-(4-aminophenyl)acetate.
Scientific Research Applications
2-Oxopropyl 2-(4-nitrophenyl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxopropyl 2-(4-nitrophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes esterification or hydrolysis . The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between 2-oxopropyl 2-(4-nitrophenyl)acetate and related compounds:
| Compound Name | Substituents/R Groups | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 2-Oxopropyl 2-(4-nitrophenyl)acetate | 2-oxopropyl ester, 4-nitro | Not reported | Suspected intermediate in synthesis |
| Ethyl 2-[benzyl(2-oxopropyl)amino]acetate | Ethyl ester, benzylamino-2-oxopropyl | 249.3 | Versatile scaffold for drug design |
| tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate | tert-butyl ester, methyl, 4-nitro | Not reported | Crystallographic model compound |
| Methyl 2-(2-nitrophenyl)acetate | Methyl ester, 2-nitro | Not reported | High structural similarity (0.90) |
| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | Ethyl ester, 3-oxobutanoate, 2-nitro | Not reported | Reactivity in keto-enol tautomerism |
Key Observations :
- Position of Nitro Group : The 4-nitro substitution in 2-oxopropyl 2-(4-nitrophenyl)acetate contrasts with 2-nitro analogs (e.g., methyl 2-(2-nitrophenyl)acetate), which may exhibit distinct electronic effects and reactivity .
Q & A
Q. How do solvent polarity and proticity affect reaction pathways in derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
